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Compound of Interest

Compound Name: VT02956

Cat. No.: B10861315

Get Quote

Welcome to the technical support center for VT02956. This resource is designed to assist

researchers, scientists, and drug development professionals in optimizing the use of VT02956
for in vitro experiments. Here you will find troubleshooting guides and frequently asked

questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)
Q1: What is VT02956 and what is its mechanism of action?

A1: VT02956 is a potent and selective inhibitor of the LATS1 and LATS2 kinases, which are

core components of the Hippo signaling pathway.[1][2] By inhibiting LATS1/2, VT02956
prevents the phosphorylation of the downstream effectors YAP and TAZ. This leads to the

dephosphorylation and nuclear translocation of YAP/TAZ, where they can modulate gene

expression. In the context of estrogen receptor-positive (ER+) breast cancer, the activation of

YAP/TAZ ultimately leads to the transcriptional repression of the estrogen receptor alpha gene

(ESR1), thereby inhibiting the growth of ER+ breast cancer cells.[3][4]

Q2: What are the recommended cell lines for in vitro experiments with VT02956?
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A2: Based on published studies, VT02956 has been shown to be effective in estrogen receptor-

positive (ER+) breast cancer cell lines. Commonly used and responsive cell lines include MCF-

7 and T47D. The inhibitor has also been successfully used in patient-derived tumor organoids.

[3][4]

Q3: What is a good starting concentration for VT02956 in cell-based assays?

A3: A good starting point for determining the optimal concentration of VT02956 is to perform a

dose-response experiment. Published studies have used concentrations ranging from 0.1 µM

to 2 µM.[4][5] It is recommended to test a range of concentrations (e.g., logarithmic dilutions) to

determine the EC50 (half-maximal effective concentration) for your specific cell line and assay.

Q4: How should I prepare and store VT02956?

A4: VT02956 is typically supplied as a solid or in a DMSO stock solution (e.g., 10 mM).[1] For

long-term storage, it is advisable to store the DMSO stock solution at -20°C or -80°C in small

aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the

stock in your cell culture medium to the desired final concentration. Ensure the final DMSO

concentration in your experiments is kept low (typically below 0.5%) to minimize solvent-

induced cytotoxicity.

Quantitative Data Summary
The following tables summarize the key quantitative data for VT02956 based on available

literature.

Table 1: In Vitro IC50 Values for VT02956

Target IC50 (nM)

LATS1 0.76[1][2]

LATS2 0.52[1][2]

Table 2: Effective Concentrations of VT02956 in Cell-Based Assays
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Cell Line Assay
Concentration
Range

Observed
Effect

Reference

MCF-7

Immunoblot

(YAP/TAZ

dephosphorylatio

n)

0.1 - 2 µM

Dose-dependent

dephosphorylatio

n of YAP/TAZ

and reduction of

ERα.

[4][5]

T47D
Colony

Formation
2 µM

Inhibition of

colony formation.
[3]

MCF-7
Colony

Formation
0.5 - 2 µM

Inhibition of

colony formation.
[3]

HEK293A, 4T1
HTRF phospho-

YAP assay

Increasing

concentrations

Inhibition of YAP

phosphorylation.
[4][5]

Breast Tumor

Organoids
qPCR 2 µM

Reduction of

ESR1 and ERα

target gene

expression.

[4]
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VT02956 Signaling Pathway in ER+ Breast Cancer
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General Workflow for Optimizing VT02956 Concentration
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Perform Cell Viability
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Analyze data to determine
EC50/IC50
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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